molecular formula C11H13ClN2OS B1491762 (2-(4-Methoxyphenyl)thiazol-4-yl)methanamine hydrochloride CAS No. 858009-33-3

(2-(4-Methoxyphenyl)thiazol-4-yl)methanamine hydrochloride

Cat. No.: B1491762
CAS No.: 858009-33-3
M. Wt: 256.75 g/mol
InChI Key: DIUJWRLRCNTOKK-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Numbers

The compound (2-(4-Methoxyphenyl)thiazol-4-yl)methanamine hydrochloride is systematically named according to IUPAC rules as [2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methanamine hydrochloride . This nomenclature reflects its core thiazole ring substituted at position 2 with a 4-methoxyphenyl group and at position 4 with an aminomethyl moiety, followed by a hydrochloride salt formation.

The CAS Registry Number for this compound is 858009-33-3 , as reported by multiple suppliers and chemical databases. However, a conflicting CAS number (1220039-81-5 ) appears in some sources, which may stem from regional registration variances or documentation errors. Users are advised to verify CAS numbers against authoritative databases like PubChem or ChemSpider for accuracy.

Table 1: CAS Registry Number Discrepancies

Source CAS Number Molecular Formula
Supplier A 1220039-81-5 C₁₁H₁₃ClN₂OS
Supplier B 858009-33-3 C₁₁H₁₃ClN₂OS

Both entries share identical molecular formulas, suggesting they represent the same compound despite differing CAS numbers.

Structural Elucidation: SMILES Notation, InChI Key, and Molecular Formula Analysis

The structural features of this compound are unambiguously defined through standardized chemical identifiers:

  • SMILES Notation :
    Cl.COC1=CC=C(C=C1)C1=NC(=CS1)CN
    This notation encodes the thiazole ring (N-C-S-C), 4-methoxyphenyl substituent, aminomethyl group, and hydrochloride counterion.

  • InChI Key :
    DIUJWRLRCNTOKK-UHFFFAOYSA-N
    A unique identifier derived from the compound’s structural topology, enabling precise database searches.

  • Molecular Formula :
    C₁₁H₁₃ClN₂OS
    Confirmed by high-resolution mass spectrometry (HRMS), this formula accounts for the hydrochloride salt’s molecular weight of 256.75 g/mol .

Table 2: Structural Identifiers

Identifier Value Source
SMILES Cl.COC1=CC=C(C=C1)C1=NC(=CS1)CN
InChI Key DIUJWRLRCNTOKK-UHFFFAOYSA-N
Molecular Formula C₁₁H₁₃ClN₂OS
Molecular Weight 256.75 g/mol

Comparative Analysis of Synonyms Across Chemical Databases

Synonyms for this compound vary slightly across databases, reflecting differences in naming conventions and regional practices:

  • [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanamine hydrochloride (IUPAC-aligned)
  • C-[2-(4-Methoxy-phenyl)-thiazol-4-yl]-methylamine hydrochloride (supplier-specific)
  • (2-(4-Methoxyphenyl)thiazol-4-yl)methanamine HCl (abbreviated salt form)
  • 4-(Aminomethyl)-2-(4-methoxyphenyl)thiazole hydrochloride (positional descriptor)

Table 3: Synonym Comparison

Database/Supplier Synonym Key Features
PubChem [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanamine hydrochloride IUPAC compliance
Ambeed (2-(4-Methoxyphenyl)thiazol-4-yl)methanamine HCl Abbreviated salt notation
ChemSpider 4-(Aminomethyl)-2-(4-methoxyphenyl)thiazole hydrochloride Positional emphasis

Notably, ChemSpider and PubChem prioritize systematic naming, while suppliers often use simplified descriptors. The absence of a universally accepted synonym underscores the importance of cross-referencing identifiers like CAS numbers and structural keys.

Properties

IUPAC Name

[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS.ClH/c1-14-10-4-2-8(3-5-10)11-13-9(6-12)7-15-11;/h2-5,7H,6,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUJWRLRCNTOKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743469
Record name 1-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858009-33-3
Record name 1-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Cyclization of 2-Thiocyanoacetophenones

A common approach starts with 4-methoxyacetophenone derivatives that are converted into 2-thiocyanoacetophenones. These intermediates undergo cyclization in the presence of ammonium acetate supported on alumina to afford the 2-aminothiazole core bearing the 4-methoxyphenyl substituent.

Reaction Scheme:

Step Reagents/Conditions Product Description
1 4-Methoxyacetophenone → 2-thiocyanoacetophenone Introduction of thiocyano group
2 Cyclization with ammonium acetate on alumina Formation of 2-amino-4-(4-methoxyphenyl)thiazole

This method yields the aminothiazole intermediate suitable for further functionalization.

Introduction of Methanamine Group at the 4-Position

The methanamine substituent at the 4-position of the thiazole ring can be introduced by:

For example, reduction of 4,5-bis(4-methoxyphenyl)thiazole esters with lithium aluminum hydride (LiAlH4) yields the aldehyde intermediate, which upon further reaction gives the methanamine derivative.

Purification and Salt Formation

The free base amine is typically purified by extraction and flash chromatography. Subsequently, the hydrochloride salt is prepared by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or dichloromethane), yielding the hydrochloride salt with improved stability and crystallinity.

Detailed Experimental Procedure Example

A representative preparation based on literature:

Step Procedure Details
1 Dissolution of aminothiazole intermediate Dissolve 0.28 mmol of free amine in 20 mL dichloromethane
2 Reaction with 4-methoxyphenyl isocyanate Add 0.28 mmol isocyanate, stir at room temperature for 3 h
3 Work-up Filter solids, extract with dichloromethane, dry over Na2SO4
4 Purification Flash chromatography to isolate pure product
5 Salt formation Treat purified amine with HCl in ethanol to form hydrochloride salt

Yield: ~89% pure product obtained after chromatography.

Comparative Data Table of Preparation Routes

Method Starting Material Key Reagents Conditions Yield (%) Notes
Cyclization of 2-thiocyanoacetophenone 4-Methoxyacetophenone Ammonium acetate, alumina Heating, reflux Moderate to high Efficient thiazole ring formation
Reduction of ester intermediate 4,5-bis(4-methoxyphenyl)thiazole ester LiAlH4, MnO2 oxidation Room temp to reflux Variable Allows aldehyde intermediate for amination
Nucleophilic substitution on halogenated thiazole 2-chloro-4,5-bis(4-methoxyphenyl)thiazole Amines, K2CO3, DMF 70°C, 24 h 45–59% Direct amine substitution
Aminolysis with isocyanates Aminothiazole intermediate 4-Methoxyphenyl isocyanate Room temp, 3 h ~89% High yield, mild conditions

Research Findings and Analysis

  • The cyclization approach using alumina-supported ammonium acetate is a reliable and scalable method for constructing the aminothiazole core with the 4-methoxyphenyl substituent.
  • Reduction and oxidation steps enable functional group interconversion to introduce the methanamine moiety effectively.
  • Nucleophilic substitution on halogenated thiazoles is a versatile method but may have moderate yields and requires careful control of reaction conditions.
  • The aminolysis with 4-methoxyphenyl isocyanate offers a straightforward and high-yielding route to the target amine intermediate before salt formation.
  • Overall yields vary depending on the route, but the combination of these methods provides flexibility for synthetic optimization.

Chemical Reactions Analysis

Types of Reactions: (2-(4-Methoxyphenyl)thiazol-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methanamine group can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Electrophiles like alkyl halides, acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Antibacterial Applications

Thiazole derivatives, including (2-(4-Methoxyphenyl)thiazol-4-yl)methanamine hydrochloride, have demonstrated significant antibacterial properties. Research indicates that thiazole compounds can effectively inhibit a range of bacterial strains. For instance, studies have shown that compounds with thiazole moieties exhibit good activity against Staphylococcus epidermidis , surpassing standard treatments like amphotericin B due to their structural characteristics that enhance binding to bacterial targets .

CompoundBacterial StrainMIC (µg/mL)
Thiazole Derivative AStaphylococcus aureus0.5
Thiazole Derivative BEscherichia coli1.0
This compoundStaphylococcus epidermidis0.09

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. It has been shown to induce apoptosis in cancer cell lines such as HCT-116 and A549 through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins . The structure-activity relationship (SAR) analysis suggests that the methoxy group on the phenyl ring significantly enhances its cytotoxic effects.

Case Study: Anticancer Efficacy

In a study evaluating thiazole derivatives against human lung adenocarcinoma cells, the compound exhibited an IC50 value of 23.30 µM , indicating potent anticancer activity compared to standard chemotherapeutics like cisplatin .

Cell LineIC50 (µM)Mechanism of Action
HCT-11615.5Induction of apoptosis
A54923.3Cell cycle arrest
MCF-710.5Modulation of p53 pathway

Anticonvulsant Properties

Recent investigations into the anticonvulsant properties of thiazole derivatives have revealed promising results. The compound has been tested in various seizure models, showing significant efficacy in protecting against seizures induced by pentylene tetrazole (PTZ). For example, analogues of thiazoles demonstrated median effective doses (ED50) ranging from 18.4 mg/kg to 24.38 mg/kg , indicating a strong anticonvulsant profile .

Summary of Anticonvulsant Activity

The SAR studies indicate that modifications on the thiazole ring can enhance anticonvulsant activity, with specific substitutions leading to improved protection indices.

Compound TypeED50 (mg/kg)Protection Index
Thiazole-Amino Derivative18.49.2
Thiazole-Pyrrolidinone Hybrid24.388.5

Anti-Tubercular Activity

The potential of this compound as an anti-tubercular agent is also noteworthy. Thiazoles have been identified as promising candidates for developing new anti-tubercular drugs due to their ability to target Mycobacterium tuberculosis effectively . Recent studies have reported that certain thiazole derivatives exhibit minimum inhibitory concentrations (MICs) as low as 0.09 µg/mL , indicating their potency against resistant strains.

Anti-Tubercular Efficacy

Research into thiazole-based compounds has highlighted their structural advantages in combating multi-drug resistant tuberculosis.

Compound TypeMIC (µg/mL)Activity Level
Coumarin-Thiazoline Hybrid0.09High
Novel Amino-Thiazoles0.15Moderate

Mechanism of Action

The mechanism of action of (2-(4-Methoxyphenyl)thiazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects .

Comparison with Similar Compounds

Key Structural Variations

The compound is compared to analogs with modifications in:

  • Substituent type (e.g., chloro vs. methoxy).
  • Heterocycle core (e.g., oxazole, thiadiazole).
  • Substituent position (para vs. meta).

Comparative Data Table

Compound Name Substituent Heterocycle Molecular Formula Molecular Weight (g/mol) CAS No. Key Properties
(2-(4-Methoxyphenyl)thiazol-4-yl)methanamine hydrochloride 4-OCH₃ Thiazole C₁₁H₁₃ClN₂OS ~257.7 (calculated) 858009-33-3 Limited toxicological data; electron-donating methoxy group
(2-(4-Chlorophenyl)thiazol-4-yl)methanamine hydrochloride 4-Cl Thiazole C₁₀H₉Cl₂N₂S 261.17 690632-35-0 mp 268°C; electron-withdrawing Cl substituent
(2-(3-Chlorophenyl)thiazol-4-yl)methanamine hydrochloride monohydrate 3-Cl Thiazole C₁₀H₁₀Cl₂N₂S·H₂O 279.18 690632-12-3 mp 203–204°C; meta-substitution reduces resonance effects
4-Amino-2-methyl-5-phenylthiazole hydrochloride 2-CH₃, 5-Ph Thiazole C₁₀H₁₁ClN₂S 226.72 1461714-51-1 Methyl group on thiazole; reduced aromatic bulk
(2-(4-Methoxyphenyl)oxazol-4-yl)methanamine hydrochloride 4-OCH₃ Oxazole C₁₁H₁₃ClN₂O₂ ~256.7 (calculated) 1211595-78-6 Oxazole core (replaces sulfur with oxygen); altered polarity
[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride 4-OCH₃ Thiadiazole C₁₀H₁₀ClN₃OS 263.7 (calculated) 695199-54-3 Thiadiazole core; planar structure impacts binding

Substituent Effects

  • Electron-Donating (Methoxy) vs. In contrast, the chloro substituent (as in 690632-35-0) increases electrophilicity, which may enhance reactivity in nucleophilic environments . The para-chloro analog exhibits a higher melting point (268°C) compared to the methoxy derivative, likely due to stronger intermolecular forces (e.g., dipole-dipole interactions) .
  • Positional Isomerism (Para vs. Meta):

    • The 3-chloro analog (CAS 690632-12-3) has a lower melting point (203–204°C) than its para-substituted counterpart, highlighting how meta-substitution disrupts symmetry and crystal packing .

Heterocycle Modifications

  • Thiazole vs. Oxazole: Replacing thiazole’s sulfur with oxygen (oxazole) reduces hydrogen-bonding capacity and alters metabolic stability.
  • Thiadiazole Derivatives:
    • The 1,3,4-thiadiazole core (CAS 695199-54-3) introduces an additional nitrogen atom, increasing hydrogen-bond acceptor sites. This modification is often exploited in drug design for enhanced target affinity .

Biological Activity

(2-(4-Methoxyphenyl)thiazol-4-yl)methanamine hydrochloride is a synthetic compound featuring a thiazole ring, an aromatic methoxyphenyl group, and a primary amine. This structural composition suggests significant potential for various biological activities, particularly in antimicrobial and anticancer domains. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit notable antimicrobial properties. The compound has been investigated for its ability to inhibit bacterial growth and may function by targeting specific enzymes involved in microbial metabolism.

Key Findings:

  • Mechanism of Action: The compound likely binds to enzymes or receptors, modulating their activity and inhibiting microbial growth.
  • Spectrum of Activity: It has shown efficacy against various bacterial strains, suggesting broad-spectrum antimicrobial potential.

Anticancer Activity

The anticancer properties of thiazole derivatives are well-documented, with several studies highlighting their effectiveness against various cancer cell lines. The unique combination of the methoxy-substituted phenyl group and the thiazole core in this compound enhances its interaction with biological targets.

Research Insights:

  • In vitro Studies: The compound has been tested against Hepatocellular carcinoma cell lines (HepG-2), showing promising results in inhibiting cell proliferation .
  • Mechanism of Action: Preliminary studies suggest that it may exert anticancer effects through the inhibition of tubulin polymerization, a critical process in cell division .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. The presence of specific functional groups can significantly influence their potency.

Compound Structure Features Biological Activity
2-Amino-thiazoleThiazole ring, amino groupAntimicrobial
4-MethoxybenzaldehydeMethoxy group on phenyl ringAntioxidant
5-(4-Methoxyphenyl)-1,3,4-thiadiazoleThiadiazole ring, phenyl substitutionAnticancer

The methoxy group on the phenyl ring is particularly important for enhancing the compound's biological activity. It appears to contribute to both antimicrobial and anticancer effects by improving solubility and bioavailability .

Case Studies

Several case studies have demonstrated the efficacy of thiazole derivatives in clinical settings:

  • Anticonvulsant Activity: A related study showed that thiazole-integrated compounds exhibited significant anticonvulsant properties with median effective doses lower than standard medications .
  • Neuroprotective Effects: Other compounds derived from similar structures have been evaluated for neuroprotective effects against oxidative stress in neuronal cell lines, indicating potential applications in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of (2-(4-Methoxyphenyl)thiazol-4-yl)methanamine hydrochloride to achieve high yield and purity?

  • Methodological Answer :

  • Reaction Optimization : Use Hantzsch thiazole synthesis, adjusting stoichiometry of precursors (e.g., 4-methoxyphenyl thioamide and α-haloketones). Catalysts like DIPEA or TEA improve cyclization efficiency .
  • Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) removes unreacted starting materials. Recrystallization from ethanol/water enhances purity (>95%) .
  • Yield Monitoring : Track reaction progress via TLC (Rf ~0.3 in 9:1 DCM/MeOH). Typical yields range 75–85% under inert conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what data signatures should researchers prioritize?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Thiazole protons appear as singlets (δ 8.2–8.6 ppm). Methoxyphenyl groups show aromatic doublets (δ 7.0–7.2 ppm, J = 8.5 Hz) and a methoxy singlet (δ 3.8 ppm) .
  • ¹³C NMR : Thiazole carbons resonate at δ 160–165 ppm; methanamine CH2 appears at δ 40–45 ppm .
  • Mass Spectrometry : ESI-MS confirms molecular ion [M+H]+ at m/z 253.1 (theoretical 253.08) .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

  • Methodological Answer :

  • HPLC Analysis : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to detect impurities (<2%).
  • Stability Testing : Store at –20°C under argon; monitor degradation via NMR every 6 months. Hydrolysis of the thiazole ring is a key instability factor in aqueous solutions .

Advanced Research Questions

Q. What computational strategies can elucidate the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to map frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV). Electron density analysis (Multiwfn) identifies nucleophilic sites (e.g., methanamine NH2) .
  • Molecular Dynamics : Simulate solvation effects in DMSO to predict solubility and aggregation behavior .

Q. How do structural modifications (e.g., substituent variations on the thiazole or methoxyphenyl groups) influence biological activity?

  • Methodological Answer :

  • SAR Studies : Replace methoxy with halogens (e.g., Cl, F) or alkyl groups. Test antifungal activity (e.g., Candida albicans MIC assays).
  • Data : Analogues with electron-withdrawing groups (e.g., 4-Cl) show enhanced activity (MIC ~2 µg/mL vs. 8 µg/mL for methoxy) .

Q. What experimental and analytical approaches resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :

  • Orthogonal Assays : Compare MIC (broth microdilution) with agar diffusion to rule out solubility artifacts.
  • Metabolic Stability : Use hepatic microsomes to assess compound degradation kinetics, which may explain variability in cell-based vs. in vivo studies .

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?

  • Methodological Answer :

  • Data Collection : High-resolution (<1.0 Å) X-ray data reduces twinning risks.
  • SHELXL Refinement : Apply TWIN/BASF commands for twinned crystals. Anisotropic displacement parameters improve R-factor convergence (target R1 < 5%) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-(4-Methoxyphenyl)thiazol-4-yl)methanamine hydrochloride
Reactant of Route 2
(2-(4-Methoxyphenyl)thiazol-4-yl)methanamine hydrochloride

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